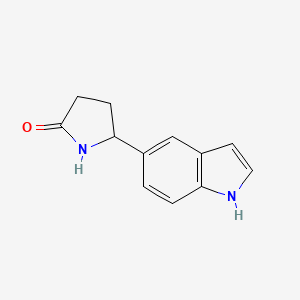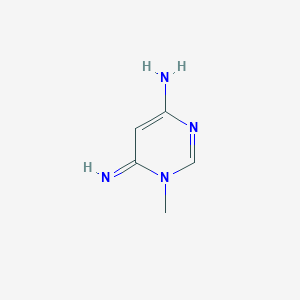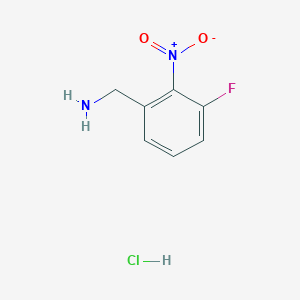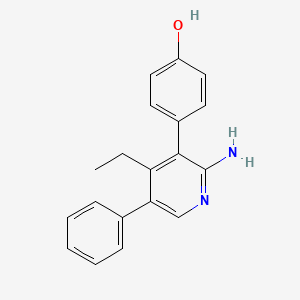
4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol is a complex organic compound that belongs to the class of phenolic compounds These compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group The structure of this compound includes a pyridine ring substituted with an amino group, an ethyl group, and a phenyl group, along with a phenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . The reaction typically requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution process.
Another method involves the use of 4-aminoantipyrine as a starting material, which undergoes a series of reactions to form the desired compound . This method may involve steps such as alkylation, reduction, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, catalytic hydrogenation.
Electrophiles: Halogens, nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce various substituted phenols or pyridines.
Applications De Recherche Scientifique
4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The compound’s structure allows it to interact with various biomolecules, potentially disrupting cellular processes and leading to therapeutic outcomes.
Comparaison Avec Des Composés Similaires
4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol can be compared with similar compounds such as:
4-(3-Nitropyridin-2-ylamino)phenol: An intermediate for the synthesis of antitumor agents.
4-(3-Aminopyridin-2-ylamino)phenol: Another intermediate with potential biological activities.
These compounds share structural similarities but differ in their specific substituents and resulting biological activities
Propriétés
Formule moléculaire |
C19H18N2O |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
4-(2-amino-4-ethyl-5-phenylpyridin-3-yl)phenol |
InChI |
InChI=1S/C19H18N2O/c1-2-16-17(13-6-4-3-5-7-13)12-21-19(20)18(16)14-8-10-15(22)11-9-14/h3-12,22H,2H2,1H3,(H2,20,21) |
Clé InChI |
CESQHLOYZOMZEG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NC=C1C2=CC=CC=C2)N)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





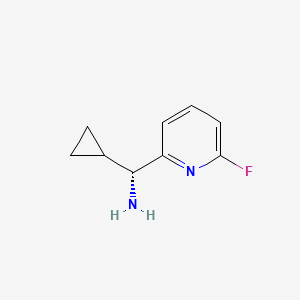
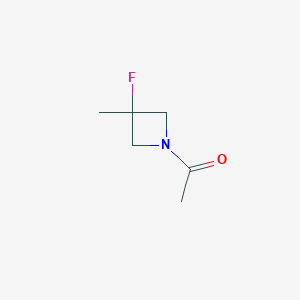
![6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid](/img/structure/B13118152.png)
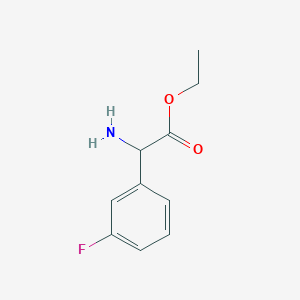
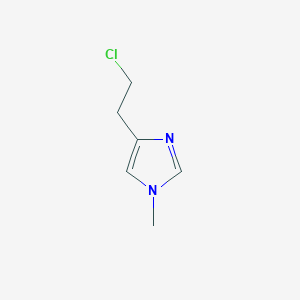
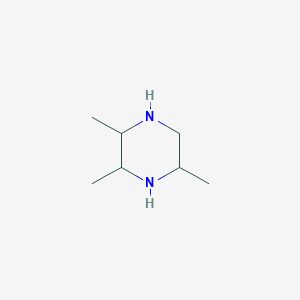

![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)
